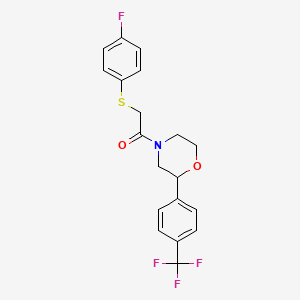![molecular formula C23H22N4O4 B2466680 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 941876-72-8](/img/structure/B2466680.png)
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structure to the compound , has focused on synthesizing novel Co(II) and Cu(II) coordination complexes. These studies have shown that the coordination of these complexes involves amide O and pyrazole N atoms, leading to the formation of supramolecular architectures through hydrogen bonding interactions. Notably, these complexes exhibited significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related diseases or in the development of antioxidant agents (Chkirate et al., 2019).
Antimicrobial Agents
Derivatives of acetamide pyrazolone, structurally related to the compound of interest, have been synthesized and tested for their antimicrobial properties. These compounds have shown promise as potential antimicrobial agents against various microorganisms. This suggests that structurally similar compounds, including the one , could be explored for their antimicrobial efficacy, potentially leading to new treatments for infections (Aly et al., 2011).
Molecular Docking and Computational Studies
The synthesis and characterization of novel compounds, including acetamide derivatives, have been accompanied by computational studies to understand their interactions at the molecular level. These studies, involving molecular docking and density functional theory (DFT) calculations, provide insights into the potential biological activities of these compounds. Such computational analyses can predict the binding affinity and stability of compounds with biological targets, indicating potential applications in drug design and development (Sebhaoui et al., 2020).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures have revealed their potential for use in photonic devices. These studies underscore the importance of understanding the optical behavior of acetamide derivatives in static and dynamic cases, paving the way for their application in optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may influence pathways involving phenyl ring-containing proteins or enzymes .
Pharmacokinetics
The compound’s metabolism and excretion are likely to be influenced by these groups as well .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the dimethoxyphenyl group may be susceptible to demethylation under certain conditions, potentially altering the compound’s activity .
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-4-5-7-17(15)24-22(28)14-26-10-11-27-19(23(26)29)13-18(25-27)16-8-9-20(30-2)21(12-16)31-3/h4-13H,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSOXHYFFGVEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

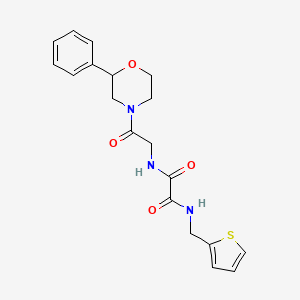
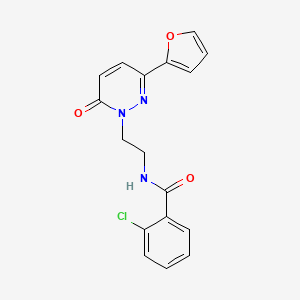

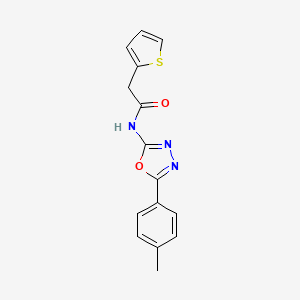

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)
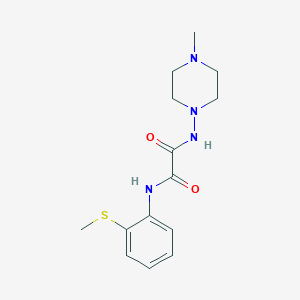

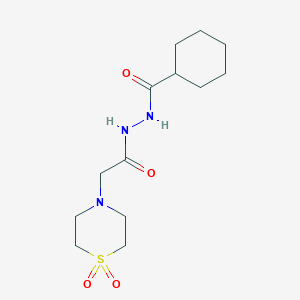
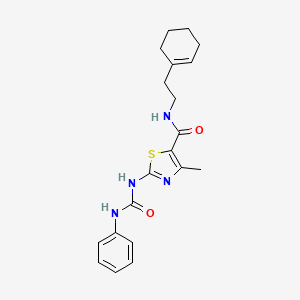
![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)
